5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCYYHPNRBUCBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=NC=C2C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives.
Reduction: It can be reduced to form dihydroisoquinoline derivatives.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of selenium dioxide as a catalyst.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Reagents such as thionyl chloride for forming acyl chlorides, followed by reaction with amines or alcohols.
Major Products Formed:
Oxidation: Isoquinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Esters, amides, and other functionalized derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it can inhibit enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), leading to the disruption of cellular processes essential for cancer cell proliferation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Key Observations :
- Position of carboxylic acid significantly impacts bioactivity. For example, 5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid derivatives exhibit anticancer activity via dihydrofolate reductase (DHFR) inhibition , whereas 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives show anticonvulsant effects .
- Saturation pattern influences pharmacokinetics. Partial saturation (5,6,7,8-tetrahydro) enhances metabolic stability compared to fully saturated analogs .
Quinoline vs. Isoquinoline Derivatives
Key Observations :
- Quinoline derivatives lack the nitrogen atom at the 2-position (present in isoquinolines), leading to distinct electronic properties and binding affinities.
- Isoquinoline-based compounds are more prevalent in alkaloid-inspired drug design due to their natural product relevance .
Functionalized Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., cyano, acetyl) enhance enzyme inhibition potency .
- Bulkier substituents (e.g., naphthalen-1-yl in 7e ) reduce solubility but improve target selectivity .
Biological Activity
5,6,7,8-Tetrahydroisoquinoline-4-carboxylic acid (THIQCA) is a bicyclic compound belonging to the isoquinoline family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antitumor, antimicrobial, and neuroprotective effects. This article explores the biological activity of THIQCA through detailed research findings, case studies, and data tables.
- Molecular Formula : C₁₁H₁₃N₁O₂
- Molecular Weight : Approximately 177.20 g/mol
- Structure : Characterized by a saturated ring structure with a carboxylic acid functional group.
1. Antitumor Activity
Research indicates that THIQCA exhibits significant cytotoxic effects against various cancer cell lines. A study reported its potential as an antitumor agent, showing efficacy against lung (A549) and breast (MCF7) cancer cells. The compound demonstrated an IC50 value of 0.155 µM against A549 cells and 0.170 µM against MCF7 cells, outperforming doxorubicin in some cases .
Table 1: Antitumor Activity of THIQCA Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| THIQCA | A549 | 0.155 | |
| THIQCA | MCF7 | 0.170 | |
| Doxorubicin | A549 | 0.200 | |
| Doxorubicin | MCF7 | 0.250 |
2. Antimicrobial Properties
THIQCA has also been investigated for its antimicrobial properties. Studies have shown that tetrahydroisoquinoline derivatives can exhibit significant antibacterial and antifungal activities. The structural features of THIQCA contribute to its interaction with biological targets, which may influence signaling pathways related to microbial resistance.
3. Neuroprotective Effects
The compound's neuroprotective effects are particularly noteworthy in the context of neurodegenerative diseases. THIQCA has been shown to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
The mechanisms underlying the biological activities of THIQCA include:
- Cell Cycle Arrest : THIQCA has been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through activation of caspases .
- Enzyme Inhibition : Compounds based on the tetrahydroisoquinoline structure have demonstrated inhibitory effects on various enzymes involved in cancer progression, such as CDK2 and DHFR .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that surpass those of Vitamin C, suggesting potential applications in oxidative stress-related conditions .
Case Study 1: Anticancer Efficacy
In a recent study focusing on the anticancer efficacy of tetrahydroisoquinoline derivatives, researchers synthesized several compounds and evaluated their effects on A549 and MCF7 cell lines. The most promising compound exhibited a significant increase in apoptosis and cell cycle arrest at specific phases, highlighting the therapeutic potential of THIQCA derivatives in cancer treatment .
Case Study 2: Neuroprotection
Another study explored the neuroprotective effects of THIQCA in animal models of neurodegeneration. The results indicated that treatment with THIQCA led to improved cognitive function and reduced neuronal loss compared to control groups, suggesting its potential role in treating neurodegenerative diseases.
Q & A
Q. What are the established synthetic routes for 5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of tetrahydroisoquinoline derivatives typically involves cyclocondensation reactions between substituted amines and carbonyl-containing precursors. For example, 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids are synthesized via the interaction of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone under reflux conditions in ethanol or acetic acid . Optimization includes adjusting solvent polarity, reaction time (typically 6–12 hours), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensures >90% purity. Monitoring via TLC and MS (ESI) is critical .
Q. How is the structural identity of this compound confirmed in synthetic protocols?
Structural characterization employs a combination of:
- 1H NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm), methylene groups in the tetrahydro ring (δ 2.5–3.5 ppm), and carboxylic acid protons (broad singlet at δ 12–13 ppm) .
- X-ray crystallography : For crystalline derivatives, hydrogen-bonding networks (e.g., O–H···O interactions) and weak C–H···π stacking are observed, confirming stereochemistry and molecular packing .
- Elemental analysis : Carbon and hydrogen content must align within ±0.4% of theoretical values .
Q. What analytical techniques are recommended for assessing purity and stability during storage?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities (<1%).
- Thermogravimetric analysis (TGA) : Determines thermal stability (decomposition temperatures >200°C).
- Storage : Maintain anhydrous conditions (desiccators with silica gel) at 2–8°C to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can computational modeling guide the design of tetrahydroisoquinoline derivatives with enhanced bioactivity?
Density functional theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities to biological targets. For example, substituents at the 4-carboxylic acid position (e.g., methyl, chloro) modulate electron-withdrawing effects, enhancing interactions with enzyme active sites. Molecular docking studies (AutoDock Vina) with proteins like cytochrome P450 or kinases validate hypothesized binding modes .
Q. What experimental strategies resolve contradictions in biological activity data across tetrahydroisoquinoline analogs?
Discrepancies in bioactivity (e.g., antihypoxic effects) may arise from:
- Substituent effects : Electron-donating groups (e.g., methoxy) vs. electron-withdrawing groups (e.g., nitro) alter redox properties.
- In vivo vs. in vitro models : Normobaric hypoxia with hypercapnia (rodent models) may yield different results than cell-based assays due to metabolic complexity .
- Solution-phase aggregation : Dynamic light scattering (DLS) identifies colloidal aggregates that may artificially suppress activity.
Q. How do structural modifications at the tetrahydroisoquinoline core influence supramolecular interactions in crystal engineering?
Substituents like chloro or methyl groups at the 5- or 7-positions alter crystal packing via:
- Hydrogen bonding : Carboxylic acid dimers form robust O–H···O networks (distance: 2.6–2.8 Å).
- π-π stacking : Aromatic rings (e.g., phenyl groups) engage in offset stacking (3.4–3.6 Å spacing), stabilizing polymorphs .
Q. What methodologies are used to investigate metabolic pathways of tetrahydroisoquinoline-4-carboxylic acid in preclinical studies?
- Radiolabeling : Incorporation of 14C at the carboxylic acid position tracks metabolic fate via scintillation counting.
- LC-MS/MS : Identifies phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites in plasma or urine.
- Microsomal assays : Liver microsomes (human/rat) incubated with NADPH quantify CYP450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
